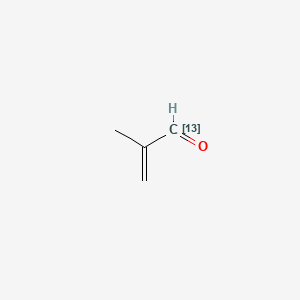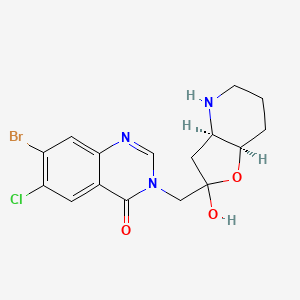
3',5'-Di-O-benzoyl Fialuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3’,5’-Di-O-benzoyl Fialuridine” is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “3’,5’-Di-O-benzoyl Fialuridine” is C23H18FIN2O7 . Its molecular weight is 580.3 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3’,5’-Di-O-benzoyl Fialuridine” include a molecular weight of 580.3 g/mol . Other specific physical and chemical properties are not mentioned in the sources.
Scientific Research Applications
1. Application in Acne Treatment
Clindamycin/benzoyl peroxide gel, containing benzoyl, is a combination gel indicated for the topical treatment of acne vulgaris. It has demonstrated greater efficacy in reducing inflammatory lesion counts compared to benzoyl peroxide alone, clindamycin alone, or other combinations. Notably, bacterial resistance is not associated with clindamycin/benzoyl peroxide despite widespread use. It's generally well-tolerated, with the main treatment-related adverse events being application-site dryness, irritation, peeling, and erythema, making it an effective and well-tolerated option for managing mild to moderately severe acne McKeage & Keating, 2008.
2. Role in Curing of Acrylic Resins
The benzoyl peroxide/amine system, with the accelerating effect of tertiary aromatic amines used as an activator, plays a significant role in the curing of acrylic resins. The kinetics, mechanism, activation energy of the reaction, and related toxicity and leaching data are crucial, especially in biomedical applications like denture resins or acrylic bone cements. The temperature of the surroundings significantly affects the curing parameters of the cements prepared with this system, highlighting the importance of thermal trauma generally associated with the implantation of acrylic bone cements Vázquez, Levenfeld, & Román, 1998.
3. Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamides (BTAs), closely related to the chemical structure , are increasingly important in supramolecular chemistry and biomedical applications. Their self-assembly into nanometer-sized structures and multivalent nature drives applications in nanotechnology, polymer processing, and the biomedical field. The adaptable nature of BTAs and their potential in commercial applications underscore their importance in various scientific disciplines Cantekin, de Greef, & Palmans, 2012.
Mechanism of Action
Target of Action
The primary targets of 3’,5’-Di-O-benzoyl Fialuridine are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and is often resistant to standard cancer treatments.
Mode of Action
3’,5’-Di-O-benzoyl Fialuridine is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This means that it prevents the cancer cells from replicating their DNA and forces them to undergo programmed cell death, thereby stopping the growth of the cancer.
Biochemical Pathways
The compound affects the DNA synthesis pathway in cancer cells . By inhibiting DNA synthesis, it prevents the cancer cells from replicating and growing. Additionally, by inducing apoptosis, it triggers the cells’ own mechanisms for self-destruction. The downstream effects of these actions include the reduction in size and number of the cancer cells.
Result of Action
The result of the action of 3’,5’-Di-O-benzoyl Fialuridine is the reduction in the growth and spread of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, it effectively reduces the number of cancer cells and slows down the progression of the disease.
Biochemical Analysis
Biochemical Properties
3’,5’-Di-O-benzoyl Fialuridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets DNA polymerase, an enzyme crucial for DNA replication. By inhibiting DNA polymerase, 3’,5’-Di-O-benzoyl Fialuridine disrupts the DNA synthesis process, leading to the inhibition of cell proliferation . Additionally, this compound interacts with other proteins involved in the cell cycle, further enhancing its antitumor effects .
Cellular Effects
3’,5’-Di-O-benzoyl Fialuridine exerts profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound induces apoptosis in cancer cells by activating caspases, a family of proteases involved in programmed cell death . Moreover, 3’,5’-Di-O-benzoyl Fialuridine affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes, thereby inhibiting tumor growth .
Molecular Mechanism
The molecular mechanism of 3’,5’-Di-O-benzoyl Fialuridine involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand . This leads to the inhibition of DNA synthesis and ultimately results in cell death. Additionally, 3’,5’-Di-O-benzoyl Fialuridine binds to DNA polymerase, inhibiting its activity and further disrupting the replication process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-Di-O-benzoyl Fialuridine change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that prolonged exposure to 3’,5’-Di-O-benzoyl Fialuridine can lead to sustained inhibition of cellular function, with significant effects on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 3’,5’-Di-O-benzoyl Fialuridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, 3’,5’-Di-O-benzoyl Fialuridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3’,5’-Di-O-benzoyl Fialuridine is involved in several metabolic pathways. It is metabolized by cellular enzymes, including esterases, which hydrolyze the benzoyl groups to release the active form of the compound . This active form then interacts with DNA polymerase and other biomolecules, exerting its antitumor effects. The metabolism of 3’,5’-Di-O-benzoyl Fialuridine also affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 3’,5’-Di-O-benzoyl Fialuridine is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound can bind to specific proteins, influencing its localization and accumulation. The distribution of 3’,5’-Di-O-benzoyl Fialuridine within tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3’,5’-Di-O-benzoyl Fialuridine plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and replication . Targeting signals and post-translational modifications direct 3’,5’-Di-O-benzoyl Fialuridine to specific compartments within the nucleus, ensuring its effective interaction with DNA polymerase and other nuclear proteins .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3',5'-Di-O-benzoyl Fialuridine involves the protection of the hydroxyl groups present in the fialuridine molecule followed by selective benzoylation at the 3' and 5' positions. The benzoylated intermediate is then deprotected to obtain the final product.", "Starting Materials": ["Fialuridine", "Benzoyl chloride", "Dimethylformamide", "Pyridine", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate"], "Reaction": ["Step 1: Protection of hydroxyl groups in fialuridine using dimethylformamide and pyridine to obtain 2',3'-O-dimethylfialuridine.", "Step 2: Benzoylation of 2',3'-O-dimethylfialuridine using benzoyl chloride, triethylamine, and dimethylformamide to obtain 3',5'-Di-O-benzoyl-2',3'-O-dimethylfialuridine.", "Step 3: Deprotection of 3',5'-Di-O-benzoyl-2',3'-O-dimethylfialuridine using methanol and hydrochloric acid to obtain 3',5'-Di-O-benzoyl Fialuridine.", "Step 4: Purification of the final product using sodium bicarbonate and sodium sulfate."] } | |
CAS No. |
97614-45-4 |
Molecular Formula |
C23H18FIN2O7 |
Molecular Weight |
580.3 g/mol |
IUPAC Name |
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17-,18?,20-/m1/s1 |
InChI Key |
FBENGCVQLDKVAT-VPZFWCOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4 |
SMILES |
C1=CC(=C(C(=C1)C(=O)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)(C(=O)C4=CC=CC(=C4C=O)C=O)O)O)C=O)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4 |
Synonyms |
3’,5’-Di-O-benzoyl-1-(2-deoxy-2-fluoro-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione; _x000B_3’,5’-Di-O-benzoyl-1-(2’-deoxy-2’-fluoro-D-arabinofuranosyl)-5-iodouracil; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)


![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)


![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

